

# An In-depth Technical Guide to Methyl 2-hydroxy-2-methoxyacetate

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## Compound of Interest

Compound Name: *Methyl 2-Hydroxy-2-methoxyacetate*

Cat. No.: *B034612*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of **methyl 2-hydroxy-2-methoxyacetate**. This compound, also known as methyl glyoxylate methyl hemiacetal, is a valuable reagent in various synthetic applications, including the preparation of pharmaceutical intermediates.

## Chemical Structure and Formula

**Methyl 2-hydroxy-2-methoxyacetate** is a hemiacetal ester with the molecular formula  $C_4H_8O_4$ .<sup>[1]</sup> Its structure features a chiral center at the C2 position.

Molecular Identifiers:

Identifier	Value
IUPAC Name	methyl 2-hydroxy-2-methoxyacetate[1]
CAS Number	19757-97-2[1]
Molecular Formula	C4H8O4[1]
Molecular Weight	120.10 g/mol [1]
SMILES	COC(C(=O)OC)O[1]
InChI	InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3[1][2]
InChIKey	OVJJVYHJDJVFQSF-UHFFFAOYSA-N[1][2]

## Physicochemical Properties

This compound is typically a colorless oil.[3] Key physical and chemical properties are summarized in the table below.

Property	Value	Source
Boiling Point	117-120 °C (at 760 Torr)	[3]
Density (Predicted)	1.174 ± 0.06 g/cm <sup>3</sup>	[3]
Flash Point	67 °C	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[4]

## Spectroscopic Data

The structural elucidation of **methyl 2-hydroxy-2-methoxyacetate** is supported by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Spectrum (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5 - 5.0	s	1H	-OH
~4.3 - 4.8	s	1H	-CH(OH)(OCH <sub>3</sub> )
3.78	s	3H	-COOCH <sub>3</sub>
3.45	s	3H	-OCH <sub>3</sub>

### $^{13}\text{C}$ NMR Spectrum (Predicted)

Chemical Shift (ppm)	Assignment
~170	C=O (ester)
~95	-C(OH)(OCH <sub>3</sub> )
~55	-OCH <sub>3</sub>
~52	-COOCH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (hydroxyl group)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester carbonyl)
1200 - 1000	Strong	C-O stretch (ester and ether)

## Synthesis and Experimental Protocols

**Methyl 2-hydroxy-2-methoxyacetate** can be synthesized through various methods. A common approach involves the ozonolysis of dimethyl maleate followed by reductive workup.

### Synthesis via Ozonolysis of Dimethyl Maleate

This protocol is based on established procedures for the synthesis of glyoxylate hemiacetals.[5]

Experimental Workflow:



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Caption: Workflow for the synthesis of **methyl 2-hydroxy-2-methoxyacetate**.

Protocol:

- **Ozonolysis:** A solution of dimethyl maleate (1 equivalent) in methanol is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material and the formation of the ozonide intermediate.
- **Reductive Workup:** The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent, such as a palladium on carbon catalyst (Pd/C), is added, and the mixture is hydrogenated. This step reduces the ozonide to the desired product.
- **Purification:** The catalyst is removed by filtration. The methanol solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure **methyl 2-hydroxy-2-methoxyacetate**. [5]

## Spectroscopic Analysis Protocol

### NMR Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- Transfer the solution to an NMR tube for analysis.

### FTIR Sample Preparation (Liquid Film):

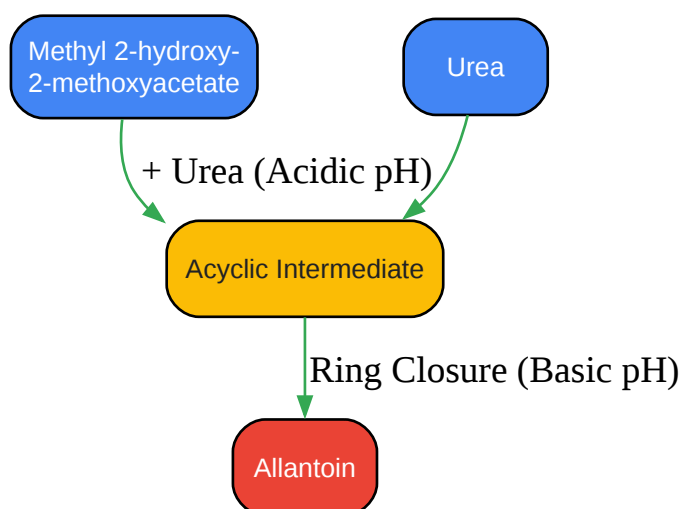
- Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to form a thin liquid film.
- Mount the plates in the spectrometer for analysis.

## Applications in Drug Development

**Methyl 2-hydroxy-2-methoxyacetate** is a versatile intermediate in the synthesis of more complex molecules. Its utility is particularly noted in the preparation of pharmaceutical compounds.

- **Bryostatin 1 Derivatives:** This compound serves as a chemical reagent in the synthesis of derivatives of Bryostatin 1, which are investigated as protein kinase C (PKC) inhibitors for cancer therapy.<sup>[6]</sup>
- **Allantoin Synthesis:** It is a precursor in a two-stage reaction with urea to produce allantoin, a compound used in dermatological and cosmetic preparations.<sup>[7]</sup>

### Logical Relationship in Allantoin Synthesis:



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Caption: Key steps in the synthesis of Allantoin.

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